Cas no 142702-34-9 (H-Met-Pro-OH Hydrochloride)

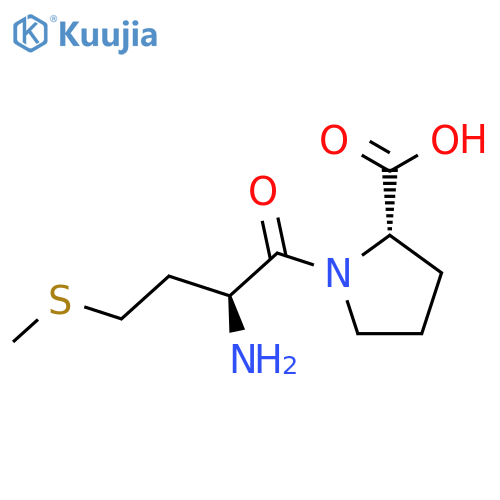

H-Met-Pro-OH Hydrochloride structure

商品名:H-Met-Pro-OH Hydrochloride

CAS番号:142702-34-9

MF:C10H19ClN2O3S

メガワット:282.787460565567

MDL:MFCD00133532

CID:903464

PubChem ID:131676637

H-Met-Pro-OH Hydrochloride 化学的及び物理的性質

名前と識別子

-

- h-met-pro-oh

- H-Met-Pro-OH · HCl

- MET-PRO HYDROCHLORIDE

- H-Met-Pro-OH . HCl

- (S)-1-((S)-2-amino-4-(methylthio)butanoyl)pyrrolidine-2-carboxylic acid hydrochloride

- (2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride

- H-Met-Pro-OH Hydrochloride

- 142702-34-9

- MFCD00133532

- H-Met-Pro-OH HCl

-

- MDL: MFCD00133532

- インチ: InChI=1S/C10H18N2O3S.ClH/c1-16-6-4-7(11)9(13)12-5-2-3-8(12)10(14)15;/h7-8H,2-6,11H2,1H3,(H,14,15);1H/t7-,8-;/m0./s1

- InChIKey: HEYOVGTWJDBTCX-WSZWBAFRSA-N

- ほほえんだ: CSCCC(C(=O)N1CCCC1C(=O)O)N.Cl

計算された属性

- せいみつぶんしりょう: 282.0804913g/mol

- どういたいしつりょう: 282.0804913g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 273

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 109Ų

H-Met-Pro-OH Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M222195-100mg |

H-Met-Pro-OH Hydrochloride |

142702-34-9 | 100mg |

$ 250.00 | 2022-06-04 | ||

| abcr | AB476713-250 mg |

H-Met-Pro-OH Hydrochloride, 98%; . |

142702-34-9 | 98% | 250mg |

€257.50 | 2023-06-15 | |

| abcr | AB476713-250mg |

H-Met-Pro-OH Hydrochloride, 98%; . |

142702-34-9 | 98% | 250mg |

€272.00 | 2025-02-13 | |

| abcr | AB476713-1g |

H-Met-Pro-OH Hydrochloride, 98%; . |

142702-34-9 | 98% | 1g |

€717.70 | 2025-02-13 | |

| abcr | AB476713-1 g |

H-Met-Pro-OH Hydrochloride, 98%; . |

142702-34-9 | 98% | 1g |

€674.00 | 2023-06-15 | |

| TRC | M222195-10mg |

H-Met-Pro-OH Hydrochloride |

142702-34-9 | 10mg |

$ 50.00 | 2022-06-04 | ||

| TRC | M222195-50mg |

H-Met-Pro-OH Hydrochloride |

142702-34-9 | 50mg |

$ 160.00 | 2022-06-04 |

H-Met-Pro-OH Hydrochloride 関連文献

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

142702-34-9 (H-Met-Pro-OH Hydrochloride) 関連製品

- 3061-96-9(H-Met-Ala-OH formiate salt)

- 1999-43-5(DL-Alanyl-DL-methionine)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:142702-34-9)H-Met-Pro-OH Hydrochloride

清らかである:99%/99%

はかる:250mg/1g

価格 ($):153.0/399.0